1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate
Overview
Description
1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate is an ionic liquid with the chemical formula C7H13F6N2P and a molecular weight of 270.16 g/mol . It is known for its unique properties, such as low volatility, high thermal stability, and high ionic conductivity . These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate can be synthesized through a series of chemical reactions. One common method involves the alkylation of 2,3-dimethylimidazole with ethyl halides, followed by anion exchange with hexafluorophosphate . The reaction conditions typically include the use of solvents like acetonitrile and the presence of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while reduction can produce imidazolium-based hydrides .
Scientific Research Applications
1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the hexafluorophosphate anion provides stability and solubility . These interactions facilitate the compound’s role as a solvent, catalyst, and stabilizing agent in different applications .
Comparison with Similar Compounds
1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate can be compared with other similar ionic liquids, such as:
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate: Similar in structure but with a different anion, which affects its solubility and thermal stability.
1-Ethyl-3-methylimidazolium hexafluorophosphate: Similar in anion but with a different cation, influencing its ionic conductivity and application in electrochemical devices.
1-Hexyl-3-methylimidazolium hexafluorophosphate: Longer alkyl chain, resulting in different physical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific combination of cation and anion, which imparts distinct properties and applications .
Properties
IUPAC Name |
1-ethyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.F6P/c1-4-9-6-5-8(3)7(9)2;1-7(2,3,4,5)6/h5-6H,4H2,1-3H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKYEJKYOZNSDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F6N2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049264 | |
Record name | 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292140-86-4 | |
Record name | 1-Ethyl-2,3-dimethylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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